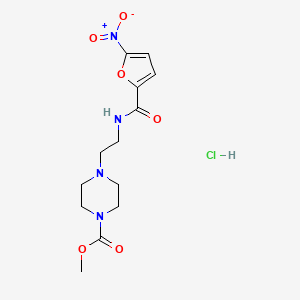
4-(2-(5-ニトロフラン-2-カルボキサミド)エチル)ピペラジン-1-カルボン酸メチル 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H19ClN4O6 and its molecular weight is 362.77. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
承知しました。4-(2-(5-ニトロフラン-2-カルボキサミド)エチル)ピペラジン-1-カルボン酸メチル 塩酸塩の科学研究における応用に関する包括的な分析を以下に示します。
抗菌剤
4-(2-(5-ニトロフラン-2-カルボキサミド)エチル)ピペラジン-1-カルボン酸メチル 塩酸塩は、抗菌剤として大きな可能性を示しています。 ニトロフラン部分は、細菌のDNA合成を阻害する能力で知られており、さまざまなグラム陽性菌およびグラム陰性菌に効果的です 。この化合物は、耐性菌株に対抗する新しい抗生物質の開発に特に役立ちます。
抗がん研究
この化合物の構造は、癌細胞の増殖を阻害する可能性のある方法で細胞成分と相互作用することができます。 研究によると、ニトロフラン誘導体は、癌細胞のアポトーシスを誘導する可能性があり、抗がん剤開発のための有望な候補となっています 。さまざまな種類の癌に対するその有効性を調べるための研究が進行中です。
抗真菌作用
4-(2-(5-ニトロフラン-2-カルボキサミド)エチル)ピペラジン-1-カルボン酸メチル 塩酸塩は、抗真菌作用も示します。 ニトロフラン基は、真菌細胞壁の合成を阻害し、細胞死を引き起こす可能性があります 。これは、既存の抗真菌薬にますます耐性を示す真菌感染症の治療法の開発において、貴重な化合物となっています。
抗酸化作用
この化合物は、抗酸化作用も示しており、細胞の酸化ストレスを軽減するのに役立ちます。これは、多くの慢性疾患の原因となる、フリーラジカルによる細胞損傷を予防するのに役立ちます。抗酸化物質は、細胞の健康を維持し、病気の進行を予防するために不可欠です。
これらの用途は、4-(2-(5-ニトロフラン-2-カルボキサミド)エチル)ピペラジン-1-カルボン酸メチル 塩酸塩が、科学研究のさまざまな分野で汎用性と可能性を持っていることを示しています。各用途は、この化合物の完全な可能性を活用して、新しい治療薬を開発するために積極的に探求されています。
IntechOpen Springer IntechOpen : Springer : IntechOpen : Springer : IntechOpen : Springer
生物活性
Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-tuberculosis (TB) research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves multi-step processes that integrate nitrofuran derivatives with piperazine moieties. The nitro group in the furan ring is crucial for the biological activity exhibited by this class of compounds.
Antimicrobial Properties
Recent studies have highlighted the antibacterial properties of nitrofuran derivatives, including those similar to methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride. For instance, a series of nitrofuranyl methylpiperazines demonstrated significant activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 0.17 to 0.0072 μM against various strains, including multidrug-resistant strains .
Table 1: Antimicrobial Activity of Nitrofuranyl Compounds
| Compound Name | MIC (μM) | Target Pathogen |
|---|---|---|
| Compound A | 0.17 | Mycobacterium tuberculosis |
| Compound B | 0.59 | Rifampicin-resistant MTB |
| Compound C | 0.0072 | Non-replicating MTB |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine ring and the nitrofuran moiety significantly influence biological activity. For example, replacing the piperazine ring with other cyclic amines like morpholine resulted in a complete loss of activity, emphasizing the importance of the piperazine structure . Additionally, substituents at specific positions on the phenyl ring also impacted potency, suggesting that careful design can enhance efficacy.
Case Studies
- Anti-TB Efficacy : A study involving a library of nitrofuranyl methylpiperazines found that five compounds exhibited submicromolar potency against both replicating and non-replicating strains of MTB, demonstrating their potential as new anti-TB agents .
- Cytotoxicity Assessment : Cytotoxicity assays indicated that while some derivatives showed potent antimicrobial effects, they also maintained an acceptable safety index, which is critical for therapeutic applications .
- In Vivo Studies : Ongoing research aims to evaluate the in vivo efficacy of these compounds, focusing on their pharmacokinetic profiles and overall therapeutic potential .
特性
IUPAC Name |
methyl 4-[2-[(5-nitrofuran-2-carbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6.ClH/c1-22-13(19)16-8-6-15(7-9-16)5-4-14-12(18)10-2-3-11(23-10)17(20)21;/h2-3H,4-9H2,1H3,(H,14,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCPSMWEWQLGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














